6-Hydroxyhexyl 2-methylprop-2-enoate
Overview
Description
6-Hydroxyhexyl 2-methylprop-2-enoate is a chemical compound with the CAS Number: 10095-14-4 . It is also known as 6-hydroxyhexyl acrylate .
Molecular Structure Analysis
The molecular structure of 6-Hydroxyhexyl 2-methylprop-2-enoate contains total 49 bond(s); 19 non-H bond(s), 2 multiple bond(s), 15 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aliphatic) .Scientific Research Applications
Chemical Synthesis and Reactivity
A notable application of compounds related to 6-Hydroxyhexyl 2-methylprop-2-enoate in scientific research involves their use in chemical synthesis. For instance, the Baylis-Hillman reaction facilitates the stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates, demonstrating a one-pot conversion process that highlights the compound's utility in organic synthesis (Basavaiah, Padmaja, & Satyanarayana, 2000). Additionally, the β-substituent's effect on the reactivity of related methyl enoates showcases the compound's complex behavior in chemical reactions, including stability and decomposition patterns that are vital for understanding synthetic pathways and reaction mechanisms (Gimalova et al., 2013).
Photophysical Characterization
The photophysical properties of compounds similar to 6-Hydroxyhexyl 2-methylprop-2-enoate have been explored, particularly in the context of laser dye applications. Research on the dipyrromethene–BF2 dye PM597 incorporated in copolymers of 3-trimethoxysilylpropyl 2-methylprop-2-enoate has provided insights into the fluorescence quantum distributions, yields, and the materials' potential as active laser media. This highlights the compound's relevance in developing photostable materials for optical applications (Tyagi et al., 2007).
Biocatalysis and Asymmetric Synthesis
The compound's derivatives have been utilized in asymmetric synthesis, demonstrating the broad applicability of 6-Hydroxyhexyl 2-methylprop-2-enoate in producing enantiomerically enriched products. For example, enoate reductases from the "old yellow enzyme" family have been used for the asymmetric bioreduction of methyl 2-hydroxymethylacrylate and its derivatives, showcasing the compound's role in facilitating stereocontrolled synthesis processes (Stueckler et al., 2010).
Material Science and Polymer Chemistry
In material science, derivatives of 6-Hydroxyhexyl 2-methylprop-2-enoate have been investigated for their potential in electronic device applications. For instance, ZnO-doped poly-2-(4-fluorophenyl)-2-oxoethyl-2-methylprop-2-enoate nanocomposites synthesized via the hydrothermal method have shown promising dielectric properties, illustrating the compound's utility in developing materials for dielectric device applications (Erol et al., 2022).
Safety And Hazards
The safety data sheet for a related compound, 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, indicates that it is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .
properties
IUPAC Name |
6-hydroxyhexyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2)10(12)13-8-6-4-3-5-7-11/h11H,1,3-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOFBPRPOAWWPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926969 | |
Record name | 6-Hydroxyhexyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-methyl-, hydroxyhexyl ester | |
CAS RN |
13092-57-4 | |
Record name | 6-Hydroxyhexyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13092-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyhexyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, 6-hydroxyhexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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